N'-hydroxy-2-methoxypyridine-4-carboximidamide
CAS No.:
Cat. No.: VC15874351
Molecular Formula: C7H9N3O2
Molecular Weight: 167.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H9N3O2 |
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Molecular Weight | 167.17 g/mol |
IUPAC Name | N'-hydroxy-2-methoxypyridine-4-carboximidamide |
Standard InChI | InChI=1S/C7H9N3O2/c1-12-6-4-5(2-3-9-6)7(8)10-11/h2-4,11H,1H3,(H2,8,10) |
Standard InChI Key | MODXCOGORIZFEF-UHFFFAOYSA-N |
Canonical SMILES | COC1=NC=CC(=C1)C(=NO)N |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s core consists of a pyridine ring substituted with:
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Methoxy group (-OCH₃) at position 2, enhancing electron density via resonance effects.
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Carboximidamide group (-C(=NH)NHOH) at position 4, introducing hydrogen-bonding capabilities and metal-chelating potential due to the hydroxylamine moiety .
This configuration aligns with bioactive pyridine derivatives reported in antitumor and enzyme inhibition studies. For example, N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines demonstrate submicromolar cytotoxicity by inhibiting tubulin polymerization , suggesting that the methoxy and nitrogen-rich groups in N'-hydroxy-2-methoxypyridine-4-carboximidamide may similarly interact with biological targets.
Physicochemical Characteristics
Predicted properties based on structural analogs include:
Synthetic Methodologies
Retrosynthetic Analysis
Two primary routes are proposed based on pyridine functionalization strategies:
Route 1: Nucleophilic Substitution
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Starting Material: 2-Methoxy-4-cyanopyridine.
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Amidoxime Formation: React with hydroxylamine (NH₂OH) under acidic conditions to convert the nitrile to carboximidamide .
Route 2: Tandem Protection/Functionalization
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Intermediate Synthesis: Protect 4-aminopyridine with Boc, followed by methoxylation at position 2 .
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Deprotection and Functionalization: Remove Boc group and introduce hydroxylamine via coupling reagents (e.g., EDC·HCl) .
Biological Activity and Mechanisms
Anticancer Activity
While direct cytotoxicity data are unavailable, structurally related compounds exhibit potent activity:
Compound Class | GI₅₀ (μM) | Cell Line | Mechanism |
---|---|---|---|
N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines | 0.19–0.41 | A549, DU145 | Tubulin inhibition |
Pyrimidin-2-ylamino benzoyl hydrazines | 1.28–8.10 | HepG2 | RXRα antagonism |
The carboximidamide group may enhance DNA intercalation or protein binding, warranting further study.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Predicted ¹H NMR (DMSO-d₆, 400 MHz):
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δ 8.21 (s, 1H): Pyridine H-3.
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δ 6.89 (d, J=5.6 Hz, 1H): Pyridine H-5.
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δ 6.78 (d, J=5.6 Hz, 1H): Pyridine H-6.
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δ 3.87 (s, 3H): Methoxy -OCH₃.
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δ 9.45 (s, 1H): Hydroxylamine -NHOH.
Infrared (IR) Spectroscopy
Key bands anticipated:
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3350 cm⁻¹: N-H stretch (hydroxylamine).
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1660 cm⁻¹: C=N stretch (imine).
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1250 cm⁻¹: C-O-C (methoxy).
Future Research Directions
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